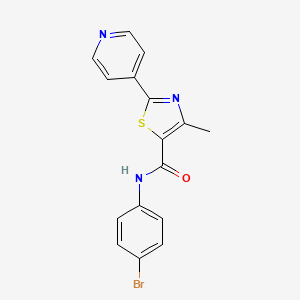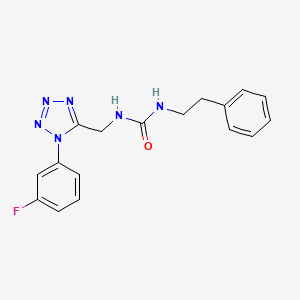![molecular formula C20H19N3O3S B2913839 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681268-23-5](/img/structure/B2913839.png)
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps. One possible synthetic route includes the coupling of 2,4-dimethylbenzenamine diazo with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . Further details on the specific synthetic procedures and conditions would require a deeper investigation of relevant literature.
Molecular Structure Analysis
The molecular structure of N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide consists of a benzamide core attached to a thienopyrazole moiety. The presence of the dioxido group and the dimethylphenyl substituent contributes to its unique properties .
Aplicaciones Científicas De Investigación
1. Antibacterial and Antimicrobial Activity
Novel analogs related to the compound of interest have shown promising antibacterial activity, especially against pathogens like Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and their structures confirmed through various spectral data, indicating their potential as antibacterial agents at non-cytotoxic concentrations (Palkar et al., 2017).
2. Inhibition of Cancer Cell Metastasis
In the search for compounds that can inhibit cancer cell metastasis, certain derivatives have been synthesized and shown to inhibit cell growth, block angiogenesis, and induce apoptosis in breast cancer cells, highlighting their potential in cancer therapy (Wang et al., 2011).
3. Molecular Docking and DFT Studies
Compounds with similar structures have been evaluated for their antitumor activity and potential interactions with biological targets. These studies involve molecular docking and density functional theory (DFT) calculations to understand their interactions at the molecular level (Fahim & Shalaby, 2019).
4. Synthesis and Biological Evaluation
Research on derivatives has led to the synthesis of compounds with potential biological applications, including inhibition of specific enzymes like alkaline phosphatase and ecto-5′-nucleotidases. These studies open up possibilities for medicinal chemistry applications in drug discovery (Saeed et al., 2015).
5. Antioxidant Activities
Derivatives have been synthesized and screened for their antioxidant activities, showing that many compounds possess moderate to significant radical scavenging activity. This suggests their potential use in developing treatments for diseases caused by oxidative stress (Ahmad et al., 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
It was found that the compound was docked with ampicillin-ctx-m-15 , suggesting that it may have potential interactions with bacterial proteins.
Mode of Action
The compound shows good binding interaction with its targets . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This suggests that the compound may interact with its targets through electron transfer mechanisms.
Result of Action
The compound shows good binding interaction with its targets , which suggests that it may have potential therapeutic effects.
Action Environment
Various intermolecular interactions, including h-bonding and interaction involving π-ring, stabilize the supramolecular assembly . Further stabilization of the supramolecular assembly is due to C-H (cdots) π interactions with H (cdots) π distances from 2.73 to 2.97 Å .
Propiedades
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-13-8-9-18(14(2)10-13)23-19(16-11-27(25,26)12-17(16)22-23)21-20(24)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNVLUMBJOZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
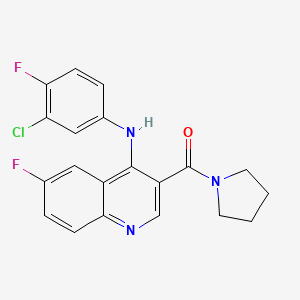
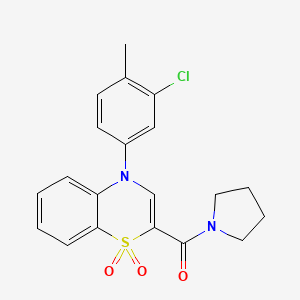
![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)
![2-methyl-1-(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2913762.png)

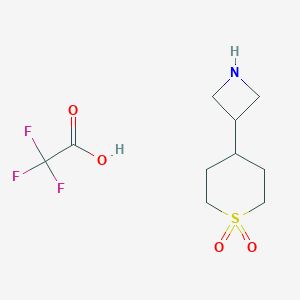
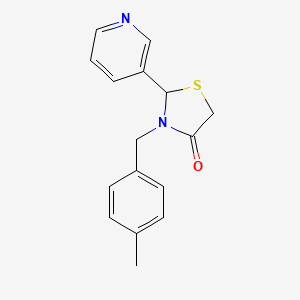
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)


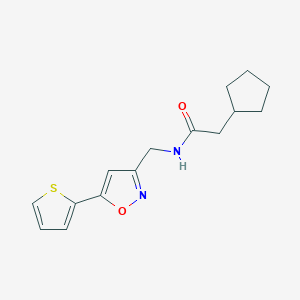
![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913775.png)
